molecular formula C6H10ClNO2 B1405022 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride CAS No. 1408075-04-6

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

Cat. No.: B1405022
CAS No.: 1408075-04-6
M. Wt: 163.6 g/mol
InChI Key: LHNDCBCELVJGCU-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound that features both oxygen and nitrogen heteroatoms within its structure. This compound is often utilized as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

The 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a key intermediate in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . The specific targets of these alkaloids can vary, but they often interact with various neurotransmitter systems in the body.

Result of Action

The result of the action of this compound is the production of tropane alkaloids, which have a wide array of biological activities . The specific effects at the molecular and cellular level would depend on the particular alkaloid produced and its interactions with various neurotransmitter systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH . Additionally, its efficacy could potentially be influenced by the presence of other substances that interact with the same neurotransmitter systems.

Chemical Reactions Analysis

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is employed in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and dyestuffs.

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDCBCELVJGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-04-6
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 2
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 3
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 4
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 5
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Reactant of Route 6
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

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